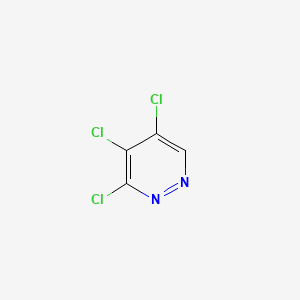

2,3,5-Trichloropyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75074. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-1-8-3(6)4(7)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCVWLBXEWOGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313927 | |

| Record name | 2,3,5-Trichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-40-5 | |

| Record name | 2,3,5-Trichloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,5-Trichloropyrazine from Aminopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,3,5-trichloropyrazine, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available precursor, aminopyrazine. The synthesis is a multi-step process involving initial chlorination of the pyrazine ring followed by a diazotization and Sandmeyer-type reaction to replace the amino group with a third chlorine atom. This document details the experimental protocols, key reaction parameters, and visual representations of the synthetic route.

Synthetic Strategy Overview

The synthesis of this compound from aminopyrazine is not a direct, single-step conversion. Instead, it necessitates a strategic approach involving the sequential introduction of chlorine atoms onto the pyrazine ring. The most plausible and documented pathway involves two key stages:

-

Dichlorination of 2-Aminopyrazine: The initial step focuses on the regioselective introduction of two chlorine atoms onto the 2-aminopyrazine ring to form 3,5-dichloro-2-aminopyrazine. This is typically achieved using a suitable chlorinating agent.

-

Sandmeyer Reaction of 3,5-Dichloro-2-aminopyrazine: The resulting dichlorinated aminopyrazine then undergoes a Sandmeyer reaction. This classic transformation in aromatic chemistry involves two crucial steps:

-

Diazotization: The primary amino group is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

-

Chloro-dediazoniation: The diazonium group is subsequently replaced by a chlorine atom, usually with the aid of a copper(I) chloride catalyst.

-

This strategic sequence allows for the controlled synthesis of the desired this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.

Stage 1: Synthesis of 3,5-Dichloro-2-aminopyrazine

The dichlorination of 2-aminopyrazine is a critical first step. While various chlorinating agents can be employed, N-chlorosuccinimide (NCS) is a common and effective choice for this transformation.

Reaction: Chlorination of 2-Aminopyrazine

| Parameter | Value/Description |

| Starting Material | 2-Aminopyrazine |

| Reagent | N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile or Dichloromethane (DCM) |

| Temperature | Typically ambient to slightly elevated temperatures |

| Reaction Time | Monitored by TLC until completion |

| Work-up | Aqueous work-up followed by extraction with an organic solvent |

| Purification | Column chromatography on silica gel |

Detailed Protocol:

-

To a stirred solution of 2-aminopyrazine in a suitable solvent such as acetonitrile or dichloromethane, add N-chlorosuccinimide (approximately 2.2 equivalents) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 3,5-dichloro-2-aminopyrazine.

Stage 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of this synthesis, enabling the conversion of the amino group in 3,5-dichloro-2-aminopyrazine to a chlorine atom.[1][2][3]

Reaction: Sandmeyer reaction of 3,5-Dichloro-2-aminopyrazine

| Parameter | Value/Description |

| Starting Material | 3,5-Dichloro-2-aminopyrazine |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl) |

| Solvent | Aqueous solution |

| Temperature | Diazotization: 0-5 °C; Sandmeyer: Room temperature to 60 °C |

| Reaction Time | Diazotization: ~30 min; Sandmeyer: 1-3 hours |

| Work-up | Extraction with an organic solvent |

| Purification | Distillation or column chromatography |

Detailed Protocol:

-

Diazotization:

-

Suspend 3,5-dichloro-2-aminopyrazine in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for approximately 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Chloro-dediazoniation):

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude this compound by distillation or column chromatography.

-

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps and logical flow of the synthesis of this compound from aminopyrazine.

Caption: Synthetic pathway from 2-aminopyrazine to this compound.

Caption: Step-by-step workflow for the Sandmeyer reaction stage.

Concluding Remarks

The synthesis of this compound from aminopyrazine is a robust and well-established process that relies on fundamental reactions in heterocyclic chemistry. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers and chemists to successfully synthesize this important chemical intermediate for applications in drug discovery and development. Further optimization of reaction parameters may be possible depending on the scale and specific laboratory conditions.

References

An In-depth Technical Guide to 2,3,5-Trichloropyridine: Chemical Properties and Reactivity

Note to the reader: Initial searches for "2,3,5-Trichloropyrazine" yielded limited specific data. However, substantial information is available for the closely related and industrially significant compound, 2,3,5-Trichloropyridine. This guide focuses on the latter, a versatile chemical intermediate pivotal in the development of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,3,5-trichloropyridine, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

2,3,5-Trichloropyridine is a chlorinated derivative of pyridine, presenting as a crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₃N | [2] |

| Molecular Weight | 182.44 g/mol | [2] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point | 219 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| InChI Key | CNLIIAKAAMFCJG-UHFFFAOYSA-N | [2] |

Chemical Reactivity and Key Reactions

The reactivity of 2,3,5-trichloropyridine is primarily dictated by the electron-withdrawing nature of the three chlorine atoms and the nitrogen atom in the pyridine ring. This electronic arrangement makes the carbon atoms susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of 2,3,5-trichloropyridine chemistry, allowing for the sequential replacement of its chlorine atoms. The reactivity of the chlorine atoms is influenced by their position on the pyridine ring. Generally, the chlorine at the 2-position is the most susceptible to substitution due to the activating effect of the adjacent nitrogen atom. The substitution of subsequent chlorine atoms often requires more forcing reaction conditions, such as higher temperatures, due to the deactivating effect of the newly introduced electron-donating group.[3]

A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, leading to a diverse array of substituted pyridine derivatives.[4][5] The choice of solvent and base is crucial for controlling the reaction's selectivity and yield.[3][6]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[7] These reactions enable the introduction of various aryl and heteroaryl groups onto the pyridine ring, significantly expanding the molecular diversity accessible from 2,3,5-trichloropyridine. The selection of the appropriate palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.

Reduction (Dechlorination)

The chlorine atoms of 2,3,5-trichloropyridine can be selectively or fully removed through reduction reactions. This process, often employing reducing agents like zinc dust in the presence of an acid or base, can yield partially or fully dechlorinated pyridines.[1][8] The extent of dechlorination can be controlled by the reaction conditions, including the strength of the reducing agent and the reaction time.

Experimental Protocols

Detailed methodologies for key reactions involving 2,3,5-trichloropyridine are provided below as examples. Researchers should adapt these protocols based on the specific substrates and desired outcomes.

Synthesis of 2,3,5-Trichloropyridine via Reductive Dechlorination of Pentachloropyridine

This protocol describes the preparation of 2,3,5-trichloropyridine by the reduction of pentachloropyridine using zinc dust in an alkaline medium.[1]

Materials:

-

Pentachloropyridine

-

Toluene

-

8N Sodium Hydroxide

-

Zinc dust

Procedure:

-

In a 5-liter, three-necked flask equipped with a reflux condenser, heater, thermometer, and mechanical stirrer, combine 251 grams (1.0 mole) of pentachloropyridine, 500 milliliters of toluene, and 1.25 liters of 8N sodium hydroxide.

-

Heat the mixture to 90°C with stirring.

-

Add 260 grams (4.0 gram atoms) of zinc dust to the mixture.

-

Reflux the mixture for 2 hours and 45 minutes, maintaining a pH of 14-15.

-

Cool the reaction mixture to room temperature and filter to remove insoluble materials.

-

The filtrate contains the desired 2,3,5-trichloropyridine, which can be further purified by standard methods.

Nucleophilic Substitution with an Amine

This generalized protocol outlines the reaction of a chlorotriazine with an amine, which can be adapted for 2,3,5-trichloropyridine.[4] The temperature control is critical for selective substitution.

Materials:

-

2,3,5-Trichloropyridine

-

Amine (nucleophile)

-

N,N-diisopropylethylamine (DIEA) or other suitable base

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM) as solvent

Procedure for Mono-substitution:

-

Dissolve 2,3,5-trichloropyridine (1.0 eq) in the chosen solvent and cool the solution to 0°C.

-

Add the amine (1.0 eq) to the stirring solution, followed by the dropwise addition of DIEA (1.0 eq).

-

Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water to remove salts, followed by drying and concentration of the organic phase.

-

The crude product can be purified by recrystallization or column chromatography.

For subsequent substitutions, the temperature is typically raised to room temperature or higher. [9]

Applications in Research and Development

2,3,5-Trichloropyridine is a valuable building block in the synthesis of a wide range of biologically active molecules. It serves as a key intermediate in the production of:

-

Agrochemicals: Including herbicides and fungicides, where the pyridine scaffold is crucial for their activity.

-

Pharmaceuticals: It is a precursor for various active pharmaceutical ingredients (APIs), contributing to the development of anti-inflammatory and antimicrobial agents.

The ability to selectively functionalize the three positions of the pyridine ring allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

References

- 1. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 2. 2,3,5-三氯吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

Navigating the Scarcity of Data: A Technical Guide to 2,3,5-Trichloropyrazine and the Broader Class of Chloropyrazines

For the attention of researchers, scientists, and professionals in drug development, this technical guide addresses the compound 2,3,5-Trichloropyrazine. It is important to note that publicly available data for this specific isomer is limited. Consequently, this document provides the available information on this compound and expands upon the topic by offering a comprehensive overview of the synthesis, properties, and biological significance of the broader class of chloropyrazines, which are of significant interest in medicinal chemistry.

This compound: An Enigmatic Isomer

This compound is a halogenated heterocyclic compound. While its existence is confirmed, detailed experimental data remains scarce in scientific literature and commercial databases.

Molecular Structure and Identification

The molecular structure of this compound consists of a pyrazine ring substituted with three chlorine atoms at the 2, 3, and 5 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4HCl3N2 | PubChem[1] |

| PubChem CID | 4051576 | PubChem[1] |

| CAS Number | Not readily available in searched databases |

The Chemistry of Chloropyrazines: A Versatile Scaffold

The pyrazine ring is a key structural motif in many biologically active molecules, including some vitamins and approved drugs.[2] The introduction of chlorine atoms to the pyrazine core creates a versatile chemical scaffold. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the ring makes the carbon atoms susceptible to nucleophilic substitution, a key reaction in the synthesis of diverse pyrazine derivatives.

General Synthetic Approaches to Chloropyrazines

The synthesis of specific chloropyrazine isomers can be challenging. General methodologies often involve the chlorination of pyrazine precursors or the cyclization of appropriately substituted acyclic starting materials. For instance, the synthesis of substituted chloropyrazines can begin from compounds like 3-chloropyrazine-2-carbonitrile, which can then undergo further modifications.[3]

Example Experimental Protocol: Synthesis of Substituted Benzylaminopyrazine-2-carboxamides

While a specific protocol for this compound is not available, the following is an example of a typical nucleophilic substitution reaction on a chloropyrazine core, which could be adapted for related syntheses. This protocol describes the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide.

Materials:

-

3-Chloropyrazine-2-carboxamide

-

Substituted benzylamine

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 3-Chloropyrazine-2-carboxamide (1.27 mmol) in THF (20 mL) in a round-bottom flask.

-

Add two equivalents of the desired substituted benzylamine and an equimolar amount of triethylamine to the solution.

-

Heat the reaction mixture to 70°C under reflux with continuous stirring in an oil bath for 15 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, the product can be isolated and purified using standard laboratory techniques such as extraction and chromatography.

This protocol is adapted from a published procedure for the synthesis of related compounds and serves as a general guideline.[4]

Biological Significance and Drug Development Potential of Substituted Pyrazines

The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2][5][6] The introduction of substituents, such as chlorine atoms, allows for the fine-tuning of the physicochemical and pharmacological properties of these molecules.

Substituted pyrazines have demonstrated a broad spectrum of activities, including:

-

Antimicrobial and Antitubercular: Pyrazinamide is a frontline drug for the treatment of tuberculosis, and numerous other pyrazine derivatives have been investigated for their activity against various bacterial and mycobacterial strains.[7]

-

Anticancer: A variety of pyrazine-containing compounds have shown promise as anticancer agents by targeting different cellular pathways.[8]

-

Anti-inflammatory: Certain pyrazine derivatives have exhibited anti-inflammatory properties.[5]

The chlorine atoms on a trichloropyrazine, such as the 2,3,5-isomer, serve as reactive handles for the synthesis of a library of new derivatives. These derivatives can then be screened for various biological activities, a common strategy in drug discovery.

Conceptual Workflow for Chloropyrazine-Based Drug Discovery

The following diagram illustrates a general workflow for the synthesis and evaluation of a library of pyrazine derivatives starting from a polychlorinated pyrazine scaffold.

Conclusion and Future Directions

While this compound remains a poorly characterized compound, its potential as a synthetic intermediate in drug discovery is significant, given the established biological importance of the substituted pyrazine scaffold. Future research efforts are needed to elucidate its physicochemical properties, develop efficient and selective synthetic routes, and explore the pharmacological activities of its derivatives. For researchers in medicinal chemistry, the broader class of chloropyrazines offers a fertile ground for the development of novel therapeutic agents.

References

- 1. This compound | C4HCl3N2 | CID 4051576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Exploratory Reactions of 2,3,5-Trichloropyrazine with Nucleophiles: A Review of Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichloropyrazine stands as a potentially versatile scaffold in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science. The electron-deficient nature of the pyrazine ring, further activated by the presence of three chlorine atoms, suggests a high susceptibility to nucleophilic aromatic substitution (SNAr). This technical guide aims to provide a comprehensive overview of the exploratory reactions of this compound with various nucleophiles. However, a thorough review of publicly available scientific literature and patent databases reveals a significant scarcity of specific experimental data for this particular starting material. While the general principles of SNAr on related chloro- and polychloro- N-heterocycles are well-established, detailed protocols, quantitative yields, and regioselectivity studies for this compound remain largely undocumented.

This guide will, therefore, focus on the foundational principles of nucleophilic substitution on chloropyrazines, drawing parallels from more extensively studied analogues like 2,5-dichloropyrazine, to predict the expected reactivity and potential synthetic pathways involving this compound. The content herein is intended to serve as a foundational resource to guide future experimental work in this promising, yet underexplored, area of heterocyclic chemistry.

Introduction to Nucleophilic Aromatic Substitution on Pyrazines

The pyrazine ring is an important structural motif found in numerous biologically active compounds and functional materials. The introduction of substituents onto the pyrazine core is a key strategy in the development of new chemical entities with tailored properties. Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of halogenated pyrazines.

The reactivity of chloropyrazines in SNAr reactions is governed by the electron-deficient character of the aromatic ring, which is caused by the presence of the two nitrogen atoms. This electron deficiency facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine substituents. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

For polychlorinated pyrazines, such as this compound, the regioselectivity of the substitution becomes a critical aspect. The positions of the nitrogen atoms and the existing chlorine substituents influence the electrophilicity of the different carbon centers, leading to preferential attack at specific sites.

Predicted Reactivity of this compound

Based on the electronic properties of the pyrazine ring and the principles of SNAr, the three chlorine atoms in this compound are not electronically equivalent. The carbon atoms at positions 2 and 5 are situated adjacent to a nitrogen atom, which significantly increases their electrophilicity. The carbon at position 3 is flanked by two carbon atoms. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C-2 and C-5 positions.

The relative reactivity of the C-2 and C-5 positions would be expected to be similar, and monosubstitution may lead to a mixture of 2-substituted-3,5-dichloropyrazine and 5-substituted-2,3-dichloropyrazine. The regioselectivity of the first substitution can often be influenced by the nature of the nucleophile and the reaction conditions. Subsequent substitutions would be influenced by the electronic nature of the newly introduced group.

Caption: A generalized experimental workflow for the amination of this compound.

Predicted Experimental Protocol (Hypothetical): To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be added the amine nucleophile (1.0-1.2 eq) and a base, such as potassium carbonate or triethylamine (1.5-2.0 eq). The reaction mixture would likely require heating to achieve a reasonable reaction rate. Progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent. Purification by column chromatography or recrystallization would be expected to yield the aminated pyrazine product.

Data Presentation (Hypothetical):

| Nucleophile (R-NH2) | Product(s) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Aniline | 2-Anilino-3,5-dichloropyrazine / 5-Anilino-2,3-dichloropyrazine | DMF, K2CO3, 100 °C, 12 h | Data not available |

| Morpholine | 2-Morpholino-3,5-dichloropyrazine / 5-Morpholino-2,3-dichloropyrazine | DMSO, Et3N, 80 °C, 8 h | Data not available |

Reactions with Alkoxide Nucleophiles

The reaction of chloropyrazines with alkoxides, such as sodium methoxide or ethoxide, is a common method for introducing alkoxy groups.

Predicted Experimental Protocol (Hypothetical): To a solution of the alcohol (e.g., methanol, ethanol) would be added a strong base, such as sodium hydride, to generate the corresponding alkoxide in situ. A solution of this compound (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) would then be added dropwise at a controlled temperature, likely starting at 0 °C and allowing it to warm to room temperature. The reaction would be monitored by TLC. Upon completion, the reaction would be quenched with a saturated aqueous solution of ammonium chloride and the product extracted. Purification would likely involve column chromatography.

Data Presentation (Hypothetical):

| Nucleophile (R-ONa) | Product(s) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Sodium Methoxide | 2-Methoxy-3,5-dichloropyrazine / 5-Methoxy-2,3-dichloropyrazine | THF, 0 °C to rt, 6 h | Data not available |

| Sodium Ethoxide | 2-Ethoxy-3,5-dichloropyrazine / 5-Ethoxy-2,3-dichloropyrazine | Ethanol, reflux, 10 h | Data not available |

Reactions with Thiolate Nucleophiles

Thiolates are potent nucleophiles and are expected to readily displace the chlorine atoms of this compound.

Predicted Experimental Protocol (Hypothetical): A thiol (e.g., thiophenol) would be dissolved in a polar aprotic solvent like DMF, and a base such as sodium hydride or potassium carbonate would be added to generate the thiolate. This compound (1.0 eq) would then be added, and the reaction mixture would be stirred at room temperature or with gentle heating. The progress of the reaction would be followed by TLC. Workup would involve quenching with water, extraction, and subsequent purification of the resulting thioether.

Data Presentation (Hypothetical):

| Nucleophile (R-SNa) | Product(s) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Sodium Thiophenoxide | 2-(Phenylthio)-3,5-dichloropyrazine / 5-(Phenylthio)-2,3-dichloropyrazine | DMF, K2CO3, 50 °C, 4 h | Data not available |

| Sodium Ethanethiolate | 2-(Ethylthio)-3,5-dichloropyrazine / 5-(Ethylthio)-2,3-dichloropyrazine | DMF, NaH, rt, 3 h | Data not available |

Conclusion and Future Outlook

While this compound holds significant promise as a building block in synthetic chemistry, the lack of published experimental data on its reactions with nucleophiles presents a clear knowledge gap. The information provided in this guide, based on the established principles of SNAr on related heterocyclic systems, is intended to serve as a starting point for researchers interested in exploring the chemistry of this compound.

Future work should focus on systematically investigating the reactions of this compound with a diverse range of nucleophiles. Key areas of investigation should include:

-

Regioselectivity: Detailed studies to determine the preferred site of initial nucleophilic attack and the factors that influence it.

-

Reaction Optimization: Systematic optimization of reaction conditions (solvent, base, temperature, and reaction time) to achieve high yields and selectivity for mono-, di-, and tri-substituted products.

-

Product Characterization: Thorough characterization of the resulting products using modern spectroscopic techniques (NMR, MS, IR) and elemental analysis.

By undertaking such exploratory studies, the scientific community can unlock the full synthetic potential of this compound and pave the way for the development of novel compounds with valuable applications in drug discovery and materials science.

An In-depth Technical Guide on the Physical Properties of 2,3,5-Trichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties, specifically the melting and boiling points, of 2,3,5-trichloropyrazine. A comprehensive search of available scientific literature and chemical databases indicates a notable lack of experimentally determined values for these specific physical constants. This document outlines the challenges in sourcing this data and provides detailed, generalized experimental protocols for determining the melting and boiling points of organic compounds, which can be applied to this compound. Additionally, a representative logical workflow for the synthesis of substituted chloropyrazines is provided to illustrate a relevant chemical process.

Physical Properties of this compound

A thorough investigation of scientific databases and supplier information did not yield specific, experimentally verified data for the melting and boiling points of this compound. The PubChem database assigns the compound the Chemical Abstracts Service (CAS) number 35339-47-2; however, associated physical property data is not available.[1]

It is crucial to distinguish this compound from the similarly named but structurally distinct compound, 2,3,5-trichloropyridine. The latter has well-documented physical properties, with a melting point in the range of 46-52°C and a boiling point of 219°C.[2][3][4] Due to the differences in the heterocyclic core (pyrazine vs. pyridine), these values should not be considered representative for this compound.

Given the absence of specific data, this guide provides the necessary experimental protocols for the determination of these properties in a laboratory setting.

Data Presentation

As no quantitative data for the melting and boiling points of this compound could be sourced, a comparative data table cannot be provided.

Experimental Protocols

The following sections detail standardized methods for the determination of the melting and boiling points of solid organic compounds. These protocols are generally applicable and can be employed for the characterization of this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. The presence of impurities typically depresses and broadens the melting range.[5][6]

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound should be finely powdered. The sample must be completely dry.[5]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Approximate Melting Point Determination: A preliminary, rapid heating of the sample is conducted to determine an approximate melting range.[7]

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.[6]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Protocol: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube (fusion tube).[9]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[8][9]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.[10]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Visualization of a Relevant Chemical Pathway

Due to the limited information on specific signaling pathways involving this compound, a generalized logical workflow for the synthesis of substituted chloropyrazines is presented below. This illustrates a common synthetic strategy for this class of compounds.

Caption: Generalized synthetic workflow for substituted pyrazines.

References

- 1. This compound | C4HCl3N2 | CID 4051576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5-Trichloropyridine CAS 16063-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,3,5-Trichloropyridine | 16063-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. uomus.edu.iq [uomus.edu.iq]

Quantum Chemical Blueprint of 2,3,5-Trichloropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations pertinent to the study of 2,3,5-trichloropyrazine, a molecule of interest in various chemical and pharmaceutical domains. By leveraging computational chemistry, a profound understanding of the molecule's structural, electronic, and spectroscopic properties can be achieved, offering valuable insights for drug design and materials science.

Core Computational Protocols

The theoretical investigation of this compound typically employs Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is crucial as all subsequent calculations are performed on this optimized structure.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is the most common approach. The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) or a Dunning-type basis set like cc-pVTZ is generally sufficient to provide accurate geometries.

-

Procedure: An initial guess for the molecular structure of this compound is created. A geometry optimization calculation is then performed, which iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The process is complete when the forces on all atoms and the change in energy between successive steps fall below predefined convergence criteria.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Same as for geometry optimization.

-

Method: The same DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) used for the geometry optimization must be employed for consistency.

-

Procedure: The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.

Electronic Property Calculations

Understanding the electronic structure of this compound is vital for predicting its reactivity and intermolecular interactions. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Experimental Protocol: Electronic Property Analysis

-

Software: Same as above.

-

Method: The analysis is performed on the optimized geometry using the same DFT method and basis set.

-

Procedure: The energies of the molecular orbitals are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Data Presentation: Calculated Properties of Chlorinated Pyrazines

Table 1: Optimized Geometrical Parameters (Representative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C | 1.39 - 1.41 | C-N-C | 115 - 117 |

| C-N | 1.32 - 1.34 | N-C-C | 121 - 123 |

| C-H | 1.08 - 1.09 | C-C-Cl | 119 - 121 |

| C-Cl | 1.72 - 1.74 | H-C-C | 119 - 121 |

Note: These are typical ranges observed in DFT calculations of chlorinated pyrazines.

Table 2: Calculated Vibrational Frequencies (Representative Major Modes)

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

| ~3100 | C-H stretching |

| ~1550 | C=C/C=N ring stretching |

| ~1200 | C-H in-plane bending |

| ~1100 | C-Cl stretching |

| ~800 | Ring breathing |

| ~600 | C-Cl bending |

Note: These are approximate frequencies for characteristic vibrational modes.

Table 3: Calculated Electronic Properties (Representative)

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: These values are typical for chlorinated pyrazine derivatives and can vary with the level of theory.

Visualizing the Computational Workflow and Molecular Properties

To better illustrate the process and the relationships between calculated parameters, the following diagrams are provided.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Interrelation of Calculated Molecular Properties.

Conclusion

Quantum chemical calculations provide a powerful, non-experimental avenue to explore the fundamental properties of this compound. The methodologies outlined in this guide, centered around Density Functional Theory, enable the detailed characterization of its geometry, vibrational modes, and electronic structure. While the presented quantitative data is based on closely related molecules due to a lack of specific literature on this compound, it serves as a valuable reference point for researchers. The insights gained from such computational studies are instrumental in guiding synthetic efforts, understanding intermolecular interactions, and ultimately accelerating the development of new pharmaceuticals and materials.

Initial purity assessment of synthesized 2,3,5-Trichloropyrazine

An In-Depth Technical Guide to the Initial Purity Assessment of Synthesized 2,3,5-Trichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of heterocyclic compounds such as this compound is a critical step in the development of novel pharmaceuticals and agrochemicals. The purity of such intermediates is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final active ingredient. This technical guide provides a comprehensive overview of the essential analytical methodologies for the initial purity assessment of newly synthesized this compound. It includes detailed experimental protocols for chromatographic, spectroscopic, and thermal analysis techniques, presents data in a structured format for clarity, and illustrates key workflows and logical relationships using diagrams.

Introduction: Synthesis Context and Potential Impurities

To effectively assess the purity of a compound, one must consider the potential impurities that may arise from its synthesis. A plausible synthetic route for this compound involves the direct chlorination of a pyrazine precursor, such as 2-aminopyrazine, using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).

This process can lead to several types of impurities, including:

-

Starting Materials: Unreacted 2-aminopyrazine.

-

Intermediates: Partially chlorinated pyrazines (e.g., 2-amino-3,5-dichloropyrazine).

-

Over-chlorinated Byproducts: Tetrachloropyrazine.

-

Isomeric Byproducts: Other trichloropyrazine isomers, if the reaction conditions are not precisely controlled.

-

Residual Solvents and Reagents: High-boiling point solvents or remnants of the chlorinating agents.

A robust analytical workflow is therefore essential to identify and quantify these potential contaminants.

Analytical Methodologies and Experimental Protocols

A multi-pronged analytical approach is required for a thorough purity assessment. The following sections detail the core techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for identifying and quantifying volatile and thermally stable compounds, making it ideal for analyzing this compound and related volatile impurities.

Experimental Protocol: GC-MS

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (e.g., Quadrupole or Ion Trap).

-

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode at 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 40-450 amu.

-

-

Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is estimated based on the relative peak area percentage.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and precise method for quantifying the main component and non-volatile or thermally sensitive impurities.

Experimental Protocol: HPLC-UV

-

Instrumentation: A high-performance liquid chromatograph with a UV-Vis or Diode Array Detector (DAD).

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile. Further dilute to 0.1 mg/mL with the mobile phase for analysis.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Calculate purity using the area percent method. The main peak's area is expressed as a percentage of the total area of all observed peaks.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the target compound and can reveal the presence of structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Spectrometer Conditions:

-

¹H NMR: Acquire standard proton spectra to observe the chemical shift and multiplicity of the single aromatic proton.

-

¹³C NMR: Acquire proton-decoupled carbon spectra to identify the number and type of carbon atoms.

-

-

Data Analysis: Confirm the structure by comparing the observed chemical shifts to expected values. The presence of unexpected signals may indicate impurities. For this compound, a single proton singlet is expected in the aromatic region (δ 8.0-8.5 ppm).

2.3.2. Mass Spectrometry (MS)

Direct infusion or LC-MS analysis confirms the molecular weight of the synthesized compound. The isotopic pattern is a key confirmation point for chlorinated compounds.

Experimental Protocol: MS

-

Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the sample in methanol or acetonitrile.

-

Analysis: Infuse the sample directly or via an LC system. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Verify the molecular weight (182.4 g/mol for C₄HCl₃N₂). Crucially, confirm the characteristic isotopic cluster for three chlorine atoms (M, M+2, M+4, M+6) with approximate relative intensities of 100:98:32:3.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to determine the melting point and assess the purity of crystalline solids.

Experimental Protocol: DSC

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to 100°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).

-

-

Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp melting peak is indicative of high purity. Purity can also be estimated using the van't Hoff equation, which is often integrated into the instrument's software.

Data Presentation and Interpretation

Quantitative data from the analyses should be summarized in tables for straightforward comparison and reporting.

Table 1: Example GC-MS Purity Analysis Data

| Retention Time (min) | Peak Area (%) | Tentative Identification | Confirmation |

| 8.52 | 0.45 | Dichloropyrazine Isomer | MS Library Match |

| 10.21 | 99.20 | This compound | MS Match, Isotopic Pattern |

| 11.89 | 0.35 | Tetrachloropyrazine | MS Library Match |

Table 2: Example HPLC-UV Purity Analysis Data

| Retention Time (min) | Peak Area (mAU*s) | Area (%) |

| 2.88 | 15.6 | 0.31 |

| 4.15 | 5012.3 | 99.55 |

| 5.02 | 9.9 | 0.14 |

| Total | 5037.8 | 100.00 |

Table 3: Expected NMR and MS Characterization Data

| Technique | Parameter | Expected Result for this compound |

| ¹H NMR (CDCl₃) | Chemical Shift | ~8.3 ppm (singlet, 1H) |

| ¹³C NMR (CDCl₃) | Chemical Shifts | 4 distinct signals in the aromatic region |

| MS (EI) | Molecular Ion (m/z) | 182, 184, 186, 188 (isotopic cluster) |

| MS (EI) | Key Fragments | Fragments corresponding to loss of Cl atoms |

Table 4: Example DSC Thermal Analysis Data

| Parameter | Observed Value | Interpretation |

| Melting Onset | 53.8°C | Start of melting transition |

| Melting Peak | 55.1°C | Indicative of the melting point |

| ΔH (Enthalpy of Fusion) | 110.5 J/g | Energy absorbed during melting |

| Purity (van't Hoff) | 99.3% | High thermal purity |

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and the interplay between different analytical techniques.

Caption: Synthesis, purification, and analytical assessment workflow.

Caption: Synergy between analytical techniques for purity assessment.

Conclusion

The initial purity assessment of synthesized this compound requires a meticulous and multi-faceted analytical strategy. No single technique is sufficient to provide a complete purity profile. By combining the separation power of chromatography (GC and HPLC), the definitive structural information from spectroscopy (NMR and MS), and the thermal properties measured by DSC, researchers can confidently determine the identity, strength, and purity of their synthesized material. This rigorous approach is fundamental to ensuring the quality and reliability of intermediates used in research and development.

Methodological & Application

Application Notes and Protocols: 2,3,5-Trichloropyrazine as a Versatile Building Block in Medicinal Chemistry for the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,5-trichloropyrazine as a key starting material for the synthesis of potent and selective kinase inhibitors, with a particular focus on Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as an excellent scaffold for the development of novel kinase inhibitors. Its three chlorine atoms offer sites for sequential and regioselective nucleophilic substitution, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, facilitating the introduction of various pharmacophoric elements.

Application: Synthesis of GSK-3β Inhibitors

A notable application of this compound is in the synthesis of a series of potent and selective inhibitors of GSK-3β, a key enzyme implicated in the pathology of Alzheimer's disease. The pyrazine core acts as a bioisostere for other heterocyclic systems found in known kinase inhibitors, offering a novel chemical space for drug discovery.

The following table summarizes the in vitro activity of a series of pyrazine-based GSK-3β inhibitors synthesized from this compound. The data highlights the impact of substitutions on the pyrazine core on inhibitory potency (IC50) and selectivity against other kinases, such as Cyclin-Dependent Kinase 2 (CDK2).

| Compound ID | R1 | R2 | GSK-3β IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/GSK-3β) |

| 1 | H | H | 300 | - | - |

| 2 | F | H | 1.3 | - | - |

| 3 | CH3 | H | 0.46 | - | - |

| 4 | CF3 | H | 1.1 | - | - |

| 5 | CH3 | CH3 | 1.5 | >30000 | >20000 |

| 6 | H | F | 9 | - | - |

| 7 | H | CH3 | 6.3 | - | - |

| 8 | H | H | 2 | - | - |

| 9 | H | H | 18 | - | - |

| 10 | H | H | 4.9 | - | - |

Data extracted from a study on pyrazine ATP-competitive inhibitors.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of substituted pyrazine derivatives from this compound, based on common nucleophilic aromatic substitution (SNAr) reactions.

Protocol 1: Mono-substitution of this compound with an Amine

This protocol describes the selective replacement of one chlorine atom of this compound with an amine nucleophile.

Materials:

-

This compound

-

Desired primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 - 2.0 equivalents)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DMF.

-

Add the desired amine (1.0 - 1.2 equivalents) to the solution.

-

Add DIPEA (1.5 - 2.0 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired mono-substituted aminopyrazine.

Protocol 2: Di-substitution of this compound

This protocol outlines the further substitution of a second chlorine atom from the mono-substituted intermediate.

Materials:

-

Mono-amino-dichloropyrazine intermediate from Protocol 1

-

Second nucleophile (e.g., another amine, thiol, or alcohol) (1.0 - 1.5 equivalents)

-

Appropriate solvent (e.g., DMF, Dioxane, or THF)

-

Suitable base (e.g., DIPEA, potassium carbonate, or sodium hydride for alcohols/thiols)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Dissolve the mono-amino-dichloropyrazine intermediate (1.0 equivalent) in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the second nucleophile (1.0 - 1.5 equivalents) and the appropriate base. The choice of base and reaction conditions (temperature, time) will depend on the nucleophilicity of the second reactant.

-

Heat the reaction mixture as required (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

-

After completion, perform an aqueous work-up similar to Protocol 1.

-

Purify the resulting di-substituted pyrazine derivative using silica gel column chromatography.

Visualizations

Signaling Pathway

The following diagram illustrates the role of GSK-3β in the context of Alzheimer's disease pathology, a key pathway targeted by inhibitors derived from this compound.

Caption: GSK-3β signaling in Alzheimer's disease.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

Caption: Synthetic workflow for pyrazine inhibitors.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2,3,5-Trichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloropyrazine is a highly reactive and versatile scaffold for the synthesis of novel heterocyclic compounds. The electron-deficient nature of the pyrazine ring, further activated by three chlorine atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable building block in the design and synthesis of new pharmaceutical agents and other functional organic materials. The pyrazine core is a common motif in many biologically active molecules.

These application notes provide a comprehensive overview of the expected reactivity and general protocols for conducting SNAr reactions on this compound with common nucleophiles such as amines, alkoxides, and thiols. Due to the limited specific literature on this particular trifunctionalized pyrazine, the following protocols and regioselectivity discussions are based on established principles of SNAr on analogous chloropyrazines and other electron-deficient chloro-N-heterocycles.

Regioselectivity of Nucleophilic Aromatic Substitution on this compound

The regioselectivity of the first nucleophilic substitution on this compound is dictated by the electronic effects of the two ring nitrogen atoms. The positions ortho and para to the nitrogen atoms are the most activated towards nucleophilic attack. In this compound, the C-2 and C-5 positions are electronically activated. The C-2 position is ortho to one nitrogen and para to the other, while the C-5 position is ortho to one nitrogen. The C-3 position is meta to both nitrogens and is therefore the least activated.

Based on studies of similar heterocyclic systems, the first nucleophilic substitution is expected to occur preferentially at the C-2 position . This is because the C-2 position is flanked by a nitrogen atom and a chlorine atom, and it is also para to the other nitrogen atom, providing significant electronic activation. The second substitution would then likely occur at the C-5 position, followed by the much less reactive C-3 position under more forcing conditions.

Application Notes and Protocols

The following sections provide generalized protocols for the reaction of this compound with various nucleophiles. The reaction conditions are based on those typically employed for SNAr reactions on other chloropyrazines and related heterocycles. Optimization of these conditions for specific substrates is recommended.

Reaction with Amines

Application Notes: The reaction of this compound with primary and secondary amines is expected to proceed readily. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is generally required to neutralize the HCl generated during the reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are suitable for these reactions. The temperature can be controlled to favor mono-substitution, which typically occurs at or below room temperature. Di-substitution may require heating.

| Parameter | Typical Conditions | Notes |

| Nucleophile | Primary or secondary amine (1.0-1.2 eq.) | Excess amine can sometimes be used as the base. |

| Solvent | DMF, DMSO, Acetonitrile | Anhydrous conditions are recommended. |

| Base | DIPEA, K₂CO₃ (1.5-2.0 eq.) | To scavenge the HCl byproduct. |

| Temperature | 0 °C to 80 °C | Lower temperatures favor mono-substitution. |

| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |

| Yield | Moderate to High | Dependent on the nucleophilicity of the amine. |

Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyrazine (Representative)

-

To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq.).

-

Add potassium carbonate (1.5 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3,5-dichloropyrazine derivative.

Reaction with Alkoxides

Application Notes: Alkoxides, such as sodium methoxide or ethoxide, are potent nucleophiles that react readily with this compound. The reactions are typically carried out in the corresponding alcohol as the solvent or in a polar aprotic solvent. Careful control of stoichiometry and temperature is crucial to achieve mono-substitution, as di- and tri-substituted products can form easily.

| Parameter | Typical Conditions | Notes |

| Nucleophile | Sodium alkoxide (1.0 eq.) | Prepared in situ from the corresponding alcohol and a strong base (e.g., NaH). |

| Solvent | Corresponding alcohol, THF, DMF | Anhydrous conditions are essential. |

| Temperature | 0 °C to reflux | Lower temperatures favor mono-substitution. |

| Reaction Time | 1-12 hours | Monitor by TLC or LC-MS. |

| Yield | Good to Excellent | Alkoxides are generally very reactive. |

Experimental Protocol: Synthesis of 2-Alkoxy-3,5-dichloropyrazine (Representative)

-

To a solution of the desired alcohol (e.g., methanol) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

-

To this solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with Thiols

Application Notes: Thiols are excellent nucleophiles and their corresponding thiolates react efficiently with chloropyrazines. The thiolate is typically generated in situ using a base such as sodium hydride, potassium carbonate, or a tertiary amine. The reactions are usually conducted in polar aprotic solvents.

| Parameter | Typical Conditions | Notes |

| Nucleophile | Thiol (1.0-1.2 eq.) | Thiolate is generated in situ. |

| Solvent | DMF, THF, Acetonitrile | Anhydrous conditions are preferred. |

| Base | NaH, K₂CO₃, DIPEA (1.1-1.5 eq.) | To deprotonate the thiol. |

| Temperature | Room temperature to 60 °C | Generally proceeds smoothly at room temperature. |

| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS. |

| Yield | Good to Excellent | Thiols are highly nucleophilic. |

Experimental Protocol: Synthesis of 2,5-Dichloro-3-(organothio)pyrazine (Representative)

-

To a solution of the desired thiol (1.1 eq.) in anhydrous DMF, add sodium hydride (1.1 eq.) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

General Experimental Workflow

The following diagram outlines a typical workflow for the nucleophilic aromatic substitution on this compound.

Conceptual Signaling Pathway

Derivatives of this compound can be explored as inhibitors of various signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where a synthesized pyrazine derivative acts as a kinase inhibitor.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3,5-Trichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,3,5-trichloropyrazine. This versatile building block is a key intermediate in the synthesis of highly functionalized pyrazine derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds.

The pyrazine core is a common scaffold in numerous pharmaceuticals, and the ability to selectively introduce a variety of substituents through cross-coupling reactions is a powerful tool in drug discovery. This guide covers three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, providing insights into regioselectivity, reaction conditions, and detailed experimental procedures.

Regioselectivity of Cross-Coupling Reactions

This compound possesses three distinct reactive sites for cross-coupling reactions. The regioselectivity of these reactions is influenced by the electronic properties of the pyrazine ring and the specific reaction conditions. Generally, the chlorine atom at the 2-position is the most susceptible to oxidative addition to the palladium catalyst due to the adjacent nitrogen atoms, making it the most reactive site for monosubstitution. The reactivity of the remaining chlorine atoms at the 3- and 5-positions can be modulated for sequential cross-coupling reactions by careful selection of catalysts, ligands, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is particularly useful for the synthesis of aryl- and heteroaryl-substituted pyrazines.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the monosubstitution of this compound with arylboronic acids, primarily at the C-2 position.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | High |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | High |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | High |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | High |

Note: The data in this table is adapted from the ligand-free Suzuki coupling of the analogous 2,3,5-trichloropyridine, which demonstrates high regioselectivity for the 2-position.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol describes a ligand-free, palladium-acetate-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.005 mmol, 0.5 mol%).

-

To the flask, add a mixture of deionized water and DMF (e.g., 3.5:3 mL ratio).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3,5-dichloropyrazine.

Application of 2,3,5-Trichloropyrazine in Agrochemical Synthesis: A Review of Available Data and Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

Initial Assessment: An extensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the application of 2,3,5-trichloropyrazine as a direct precursor in the synthesis of commercial agrochemicals. Search queries for this specific compound are frequently redirected to its structural analog, 2,3,5-trichloropyridine , which is a well-established and widely used intermediate in the agrochemical industry.

This document, therefore, provides a detailed account of the application of the closely related and highly relevant compound, 2,3,5-trichloropyridine , in agrochemical synthesis. To provide a broader context on the potential of the pyrazine scaffold, a general overview of the synthesis of herbicidal pyrazinecarboxamides is also included.

The Role of 2,3,5-Trichloropyridine as a Key Agrochemical Intermediate

2,3,5-Trichloropyridine is a versatile building block in the synthesis of various pesticides, including herbicides and insecticides. The strategic placement of its three chlorine atoms allows for selective nucleophilic substitution reactions, enabling the construction of complex, biologically active molecules.

A primary application of 2,3,5-trichloropyridine is in the synthesis of 3,5-dichloro-2-pyridinol . This intermediate is a cornerstone for the production of several organophosphate insecticides and is also a precursor to the herbicide Clopyralid. The synthesis proceeds via a selective hydrolysis of the chlorine atom at the 2-position of the pyridine ring.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-pyridinol from 2,3,5-Trichloropyridine

Objective: To synthesize 3,5-dichloro-2-pyridinol through the selective hydrolysis of 2,3,5-trichloropyridine.

Materials:

-

2,3,5-Trichloropyridine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

A solution of 2,3,5-trichloropyridine is prepared in an aqueous medium.

-

A stoichiometric equivalent of sodium hydroxide or potassium hydroxide is added to the solution.

-

The reaction mixture is heated to reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to ambient temperature.

-

The solution is then acidified to a pH of 2-3 using concentrated hydrochloric acid, which leads to the precipitation of the product.

-

The solid 3,5-dichloro-2-pyridinol is isolated by vacuum filtration.

-

The collected solid is washed with cold deionized water to remove inorganic impurities.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Quantitative Data Summary:

| Parameter | Details |

| Starting Material | 2,3,5-Trichloropyridine |

| Key Reagent | Sodium Hydroxide or Potassium Hydroxide |

| Reaction Type | Nucleophilic Aromatic Substitution (Hydrolysis) |